molecular formula C25H23N3O2S B11169027 N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,3-diphenylpropanamide

N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,3-diphenylpropanamide

Cat. No.: B11169027
M. Wt: 429.5 g/mol
InChI Key: JXCNKQBDSQVPSW-UHFFFAOYSA-N
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Description

N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,3-diphenylpropanamide is a synthetic organic compound characterized by the presence of a thiadiazole ring, a methoxyphenyl group, and a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,3-diphenylpropanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiadiazole intermediate.

    Formation of the Diphenylpropanamide Moiety: The final step involves the coupling of the thiadiazole intermediate with a diphenylpropanamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiadiazole ring can be reduced to form a dihydrothiadiazole derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydrothiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,3-diphenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the methoxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,3-diphenylpropanamide
  • N-{5-[(4-Methylphenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,3-diphenylpropanamide

Uniqueness

N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,3-diphenylpropanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications.

Properties

Molecular Formula

C25H23N3O2S

Molecular Weight

429.5 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide

InChI

InChI=1S/C25H23N3O2S/c1-30-21-14-12-18(13-15-21)16-24-27-28-25(31-24)26-23(29)17-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3,(H,26,28,29)

InChI Key

JXCNKQBDSQVPSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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